2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20464855
InChI: InChI=1S/C9H8F5N/c10-6-1-5(2-7(11)3-6)8(4-15)9(12,13)14/h1-3,8H,4,15H2
SMILES:
Molecular Formula: C9H8F5N
Molecular Weight: 225.16 g/mol

2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine

CAS No.:

Cat. No.: VC20464855

Molecular Formula: C9H8F5N

Molecular Weight: 225.16 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine -

Specification

Molecular Formula C9H8F5N
Molecular Weight 225.16 g/mol
IUPAC Name 2-(3,5-difluorophenyl)-3,3,3-trifluoropropan-1-amine
Standard InChI InChI=1S/C9H8F5N/c10-6-1-5(2-7(11)3-6)8(4-15)9(12,13)14/h1-3,8H,4,15H2
Standard InChI Key GOLWNJPTKIPGCA-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1F)F)C(CN)C(F)(F)F

Introduction

Synthesis Methods

The synthesis of 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine involves advanced organic reactions. Below are common approaches:

a) Suzuki–Miyaura Coupling

  • This method utilizes palladium-catalyzed cross-coupling reactions between trifluoroalkyl amine precursors and difluorophenyl boronic acids.

  • Requires inert conditions (e.g., nitrogen or argon atmosphere) to prevent side reactions.

b) Amine Substitution Reactions

  • Starting with trifluoroacetophenone derivatives, amination reactions are used to attach the amine group.

  • Reaction temperatures typically range from 0°C to 80°C depending on the reagents used.

c) Direct Fluorination

  • Fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride) are employed to introduce fluorine atoms onto phenyl and alkyl groups.

Reaction Conditions:

ParameterTypical Range
Temperature0C0^\circ C to 80C80^\circ C
AtmosphereInert (Nitrogen/Argon)
SolventsDMF, DMSO, or Toluene

These methods yield high-purity products suitable for research purposes.

a) Enzyme Interaction

2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine has been studied for its interaction with acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Preliminary findings suggest:

  • Inhibition of AChE activity.

  • Potential modulation of neurotransmitter levels in neuronal cells.

b) Neuropharmacological Potential

The compound's ability to influence cellular signaling pathways positions it as a candidate for therapeutic applications targeting neurological disorders such as Alzheimer's disease or other conditions involving neurotransmitter imbalances.

a) Medicinal Chemistry

Due to its biological activity and stability:

  • It may serve as a lead compound for drug development in neuropharmacology.

b) Synthetic Chemistry

The trifluoroalkyl group enhances reactivity in synthetic pathways:

  • Used as a precursor for more complex fluorinated derivatives.

c) Material Science

Fluorinated compounds like this one are often explored for applications in creating hydrophobic or chemically resistant materials.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Differences
1-(2,4-Difluorophenyl)-3,3,3-trifluoropropan-1-oneC9H5F5OC_9H_5F_5OKetone group instead of amine
2-(4-Fluorophenyl)-3,3,3-trifluoropropan-1-amineC9H7F4NC_9H_7F_4NOne less fluorine atom on the phenyl ring

The unique substitution pattern in 2-(3,5-Difluorophenyl)-3,3,3-trifluoropropan-1-amine significantly influences its reactivity and biological activity compared to these analogs.

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